molecular formula C8H8I2O2S B12687476 Diiodomethyl benzyl sulfone CAS No. 31350-54-6

Diiodomethyl benzyl sulfone

Cat. No.: B12687476
CAS No.: 31350-54-6
M. Wt: 422.02 g/mol
InChI Key: CMVDQYQJBJCHQM-UHFFFAOYSA-N
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Description

Diiodomethyl benzyl sulfone is an organosulfur compound with the molecular formula C8H8I2O2S. This compound is characterized by the presence of two iodine atoms, a benzyl group, and a sulfone functional group. It is known for its antimicrobial properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diiodomethyl benzyl sulfone can be synthesized through several methods. One common approach involves the reaction of benzyl sulfone with iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful addition of iodine to a solution of benzyl sulfone, followed by the introduction of an oxidizing agent. The reaction mixture is then stirred and heated to ensure complete conversion. The product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Diiodomethyl benzyl sulfone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to benzyl sulfone.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the iodine atoms under mild conditions.

Major Products:

    Oxidation: Benzyl sulfone derivatives.

    Reduction: Benzyl sulfone.

    Substitution: Various substituted benzyl sulfones depending on the nucleophile used.

Scientific Research Applications

Diiodomethyl benzyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Its antimicrobial properties make it useful in studying microbial inhibition and as a potential biocide.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical applications.

    Industry: It is used in the formulation of antimicrobial coatings and materials to prevent microbial growth.

Mechanism of Action

The antimicrobial action of diiodomethyl benzyl sulfone is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The iodine atoms play a crucial role in its biocidal activity, interacting with microbial proteins and nucleic acids, leading to cell death.

Comparison with Similar Compounds

    Diiodomethyl p-tolyl sulfone: Similar structure but with a p-tolyl group instead of a benzyl group.

    Benzyl sulfone: Lacks the iodine atoms, making it less effective as an antimicrobial agent.

    Tribromomethyl phenyl sulfone: Contains bromine atoms instead of iodine, with different reactivity and applications.

Uniqueness: Diiodomethyl benzyl sulfone is unique due to its dual iodine atoms, which enhance its antimicrobial properties compared to other sulfones. Its specific structure allows for targeted applications in both research and industry.

Properties

CAS No.

31350-54-6

Molecular Formula

C8H8I2O2S

Molecular Weight

422.02 g/mol

IUPAC Name

diiodomethylsulfonylmethylbenzene

InChI

InChI=1S/C8H8I2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

CMVDQYQJBJCHQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C(I)I

Origin of Product

United States

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